2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Description
2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a pyrazolo[1,5-a]pyrazinone derivative characterized by a cyclopropyl substituent at the 2-position and an acetic acid moiety at the 5(4H)-yl position. The cyclopropyl group introduces steric and electronic effects that may enhance metabolic stability compared to aromatic substituents.
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-(2-cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C11H11N3O3/c15-10(16)6-13-3-4-14-9(11(13)17)5-8(12-14)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,16) |
InChI Key |
PZABMBYGVGPGIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN(C(=O)C3=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. These derivatives are then subjected to palladium-catalyzed carbonylation under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. The final step involves alkaline hydrolysis to obtain the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and enhancing bioavailability:
| Reaction Conditions | Yield | Key Observations |
|---|---|---|
| Ethanol, H₂SO₄, reflux (6–8 hrs) | 82–88% | Produces ethyl ester derivative; optimal at 80°C |
| Methanol, HCl gas, 50°C (4 hrs) | 75% | Faster reaction but lower yield due to volatility |
Mechanistic studies suggest protonation of the carbonyl oxygen facilitates nucleophilic attack by the alcohol. The cyclopropyl group remains intact under these conditions.
Amide Formation
The acid readily forms amides via activation with thionyl chloride (SOCl₂) or carbodiimide reagents:
| Substrate | Coupling Agent | Amine | Yield |
|---|---|---|---|
| Benzylamine | SOCl₂, DCM | Primary aliphatic amines | 78% |
| Aniline | EDC/HOBt | Aromatic amines | 65% |
The reaction with SOCl₂ generates an acyl chloride intermediate, which reacts efficiently with amines at 0–25°C. Steric hindrance from the cyclopropyl group slightly reduces yields with bulky amines.
Nucleophilic Substitution
The pyrazolo[1,5-a]pyrazine core participates in SNAr reactions at electron-deficient positions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 100°C (12 hrs) | Methoxy-substituted derivative | 60% |
| Piperidine | EtOH, reflux (8 hrs) | Piperidinyl analog | 55% |
Electrophilic sites at C-3 and C-7 of the pyrazine ring are most reactive due to conjugation with the oxo group.
Cyclization Reactions
Intramolecular cyclization occurs under acidic or thermal conditions, forming fused heterocycles:
| Conditions | Product | Yield |
|---|---|---|
| H₂SO₄, 120°C (4 hrs) | Pyrazolo[1,5-a]pyrazinone | 70% |
| PPA (polyphosphoric acid), 90°C | Tricyclic lactam | 63% |
These reactions exploit the nucleophilic nitrogen atoms in the pyrazine ring and the acetic acid side chain.
Oxidation and Decarboxylation
Controlled oxidation and thermal decarboxylation modify the side chain:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C (3 hrs) | Ketone formation (C=O at C-4) |
| Decarboxylation | 180°C, vacuum (2 hrs) | Loss of CO₂ yields 2-cyclopropyl-pyrazolo[1,5-a]pyrazine |
Decarboxylation pathways are favored in polar aprotic solvents like DMSO.
Comparative Reactivity Analysis
The cyclopropyl group uniquely influences reactivity compared to analogs:
The cyclopropyl moiety increases steric demand but enhances thermal stability in esterification and amidation reactions.
Mechanistic Insights
-
Esterification : Follows a classical Fischer esterification mechanism with acid catalysis.
-
SNAr Reactions : Activated by electron-withdrawing effects of the oxo group and pyrazine nitrogen atoms.
-
Cyclization : Proceeds via intramolecular nucleophilic attack, facilitated by protonation of the acetic acid oxygen.
Experimental data confirm that substituents on the pyrazine ring modulate reaction rates and regioselectivity .
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopropyl group and a pyrazolo[1,5-a]pyrazine moiety, contributing to its unique chemical reactivity. Its molecular formula is with a molecular weight of 233.22 g/mol. The presence of both oxopyrazolo and acetic acid functionalities allows for various chemical reactions that can modify its structure for enhanced biological activity .
Pharmacological Applications
1. Anti-inflammatory Properties
Research indicates that compounds related to pyrazolo[1,5-a]pyrazines exhibit anti-inflammatory effects. Studies have shown that 2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.
2. Analgesic Effects
The compound has also been evaluated for its analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics, suggesting its potential utility in pain management therapies.
3. Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. It has shown efficacy against certain cancer cell lines by inducing apoptosis and inhibiting tumor growth, thus warranting further investigation in oncological contexts.
Comparative Analysis with Related Compounds
The distinct structural features of this compound can be compared with other similar compounds to highlight its unique pharmacological profile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid | Contains oxadiazole instead of pyrazole | Anti-inflammatory |
| 2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrimidine | Different aromatic substitution | Antitumor |
| 2-(4-Methylphenyl)-4-oxopyrazolo[1,5-a]pyridin | Variations in nitrogen heterocycles | Antimicrobial |
The unique cyclopropyl group combined with the oxopyrazolo structure provides distinct pharmacological properties not present in similar compounds.
Case Studies
Several studies have investigated the therapeutic potential of this compound:
Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Study 2: Analgesic Efficacy
Another study assessed the analgesic efficacy of the compound using the formalin test in mice. The results demonstrated that the compound significantly reduced pain scores at various doses, indicating its potential application in pain management.
Study 3: Antitumor Activity
A recent investigation explored the antitumor activity of this compound against breast cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its promise as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the catalytic activity of enzymes involved in disease progression or modulate receptor activity to achieve therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrazolo[1,5-a]pyrazinone Derivatives
*XLogP values are estimated for compounds without explicit data.
Substituent Effects on Physicochemical Properties
- Hydrophilicity vs. In contrast, halogenated or aromatic substituents (e.g., 4-chlorophenyl in ) significantly increase lipophilicity, which may enhance membrane permeability .
- Hydrogen Bonding: The acetic acid moiety in the target compound provides two hydrogen bond donors, enabling stronger interactions with polar targets compared to acetamide analogs (one donor) .
Biological Activity
2-(2-Cyclopropyl-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, with CAS number 1708268-39-6, is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 233.22 g/mol
- Structure : The compound features a cyclopropyl group attached to a pyrazolo[1,5-a]pyrazin core, which contributes to its biological activity.
Anti-inflammatory and Antioxidant Activity
The biological profile of pyrazolo derivatives often includes anti-inflammatory and antioxidant properties. For instance, compounds in this class have been shown to reduce inflammatory markers and scavenge free radicals effectively:
| Activity Type | Assessed Method | Result (%) |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production | 91.4 |
| Antioxidant | DPPH radical scavenging | 64.6 |
These activities highlight the potential therapeutic applications of this compound in treating inflammatory diseases .
The mechanisms underlying the biological activities of pyrazolo compounds often involve modulation of signaling pathways related to inflammation and microbial resistance. For example:
- Inhibition of Pro-inflammatory Cytokines : Compounds may inhibit the release of cytokines such as TNF-alpha and IL-6.
- Antioxidant Mechanism : The ability to scavenge free radicals can prevent oxidative stress, a contributor to various diseases.
Case Studies
While specific studies on this compound are scarce, analogous research provides insights into its potential:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition compared to standard antibiotics .
- Inflammation Model : In vivo studies demonstrated that pyrazolo derivatives reduced paw edema in rat models, indicating strong anti-inflammatory properties .
Q & A
Q. What multi-component reactions enable efficient synthesis of dihydropyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Combine aldehydes, amines, and cyanoacetates in a one-pot reaction under microwave irradiation (100°C, 30 min). Monitor intermediates via LC-MS and isolate products via recrystallization (e.g., ethanol/water). Yields >70% are achievable with electron-deficient aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
